molecular formula C8H13NO B1194371 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole CAS No. 83662-06-0

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

Cat. No. B1194371
CAS RN: 83662-06-0
M. Wt: 139.19 g/mol
InChI Key: AREYOJNLKFSXPK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is a chemical compound that has been studied for its potential applications in various fields. It belongs to the class of organic compounds known as pyrroles, characterized by a five-membered aromatic ring structure.

Synthesis Analysis

The synthesis of derivatives of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole can be achieved through various methods, including the Mannich reaction, which is used for synthesizing conducting polymers (Kim & Elsenbaumer, 1998).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been explored in detail. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonds and weak C—H⋯π contacts (Stapf et al., 2022).

Chemical Reactions and Properties

Pyrrole derivatives, including those similar to 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole, undergo various chemical reactions. For instance, the reaction of 1-hydroxyalkyl-3,5-dimethylpyrazole ligands with platinum(II) derivatives demonstrates the cleavage of the N(pz)C(sp3) bond, highlighting the chemical reactivity of these compounds (Boixassa et al., 2003).

Scientific Research Applications

  • Molecular Pathogenesis of Hexane Neuropathy : A study by Graham et al. (1982) found that 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole forms in the reaction between ethanolamine and 2,5-hexanedione. This pyrrole autoxidizes to form an orange chromophore, similar to those observed in reactions with primary amines and proteins. This suggests a sequence of events in the crosslinking of neurofilaments during chronic n-hexane intoxication, which includes metabolism to 2,5-hexanedione, formation of an imine with lysyl residues, cyclization to form a pyrrole, autoxidation of the pyrrole, and covalent crosslinking involving pyrrole rings (Graham et al., 1982).

  • Synthesis of Conducting Polymers : Kim and Elsenbaumer (1998) described a method for synthesizing 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles using the Mannich reaction. These pyrrole derivatives are useful for creating new conducting polymers (Kim & Elsenbaumer, 1998).

  • Synthesis in Heterogeneous Medium : A novel preparation method for N-substituted 2,5-dimethylpyrroles using a clay as a catalyst and infrared energy was reported by Penieres et al. (1998). This method is considered a simple and efficient alternative route for synthesizing N-substituted 2,5-dimethylpyrroles, highlighting its potential in organic synthesis (Penieres et al., 1998).

  • Role in Neurotoxicity : Anthony et al. (1983) studied the effect of dimethyl substitution on the neurotoxicity of 2,5-hexanedione. They found that 3,4-dimethyl-2,5-hexanedione cyclizes more rapidly than 2,5-hexanedione to form N-substituted 2,3,4,5-tetramethylpyrroles and 2,5-dimethylpyrroles, indicating a faster process of pyrrole formation and protein crosslinking, which is relevant to understanding the mechanisms of neurotoxicity (Anthony et al., 1983).

  • Antiulcer Drug Research : Oesterlin et al. (1977) synthesized 2-substituted 2,4,5,6-tetrahydro-1,3,4,6,6-pentamethylcyclopenta[c]pyrrole-4-carboxamides from a 1-substituted 2,5-dimethylpyrrole, which demonstrated antisecretory properties and potential as antiulcer drugs (Oesterlin et al., 1977).

  • Synthesis of Fluorescent Molecules : Meng et al. (2011) discussed the importance of 2,4-Dimethylpyrrole as an intermediate in synthesizing fluorescent molecules, highlighting its application in molecular fluorescence (Meng et al., 2011).

Safety And Hazards

1-(2-Hydroxyethyl)-2-pyrrolidone may cause respiratory irritation. It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Hydrogels based on similar compounds have shown promise in biomedical applications, including controlled drug release, non-removable surgical sutures, and microcapsules for injections .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYOJNLKFSXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232499
Record name 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

CAS RN

83662-06-0
Record name 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
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Record name 83662-06-0
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Record name 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
Source EPA DSSTox
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Record name 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE
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Synthesis routes and methods I

Procedure details

A mixture of hexan-2,5-dione (5 g), ethanol amine (26.7 g) and pivalic acid (23.26 g) in a solvent mixture containing n-heptane: tetrahydrofuran: toluene (4:1:1, 50 mL) was refluxed with stirring at 110-120° C. Water formed during the reaction was removed azeotropically during 3 to 4 hrs. The reaction mixture was cooled and the solvent was removed. The residue obtained was dissolved in dichloromethane (30 mL), washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and then with brine (30 mL), dried (Na2SO4) and the solvent was evaporated. The crude compound obtained as an oily mass, was purified by column chromatography (silica gel 100-200), using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
23.26 g
Type
reactant
Reaction Step One
Name
n-heptane tetrahydrofuran toluene
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 20 g (0.33 mol) of 2-aminoethanol and 38 g (0.33 mol) of 2,5-hexanedione was stirred until the vigorous reaction subsided. 100 ml of toluene was added and the solution was refluxed to 15 hours in a Dean-Stark apparatus. The solvent was removed in vacuo and the resulting oil was kugelrohr distilled at 110° C./1.5 mm to yield 40 g (87%) of a white solid. NMR (CDCl3) δ 2.1 (1H, s), 2.2 (6H, s), 3.7 (4H, m), 5.6 (2H, s)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A mixture of hexan-2,5-dione (5 g), ethanol amine (26.7 g) and pivalic acid (23.26 g) in a solvent mixture containing n-heptane: tetrahydrofliran: toluene (4:1:1, 50 mL) was refluxed with stirring at 110-120° C. Water formed during the reaction was removed azeotropically during 3 to 4 hrs. The reaction mixture was cooled and the solvent was removed. The residue obtained was dissolved in dichloromethane (30 mL), washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and then with brine (30 mL), dried (Na2SO4) and the solvent was evaporated. The crude compound obtained as an oily mass, was purified by column chromatography (silica gel 100-200), using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
23.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

30.5 g (0.5 mol) of aminoethanol, 57 g (0.5 mol) of acetonylaceton and 0.35 g (5 mmol, a catalytic amount) of acetic acid were added to 300 ml of toluene, and then, the mixture was refluxed for 3 hours using a Dean-stark trap. The reaction mixture was cooled to room temperature, 200 ml of water and 100 ml of ethyl acetate were added thereto, and was stirred for 30 minutes. The organic phase was separated and filtered through a silica gel pad, and the filtrate was distilled under a reduced pressure to obtain 66 g of the titled compound in the form of a pale orange oil (yield: 95%).
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
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Reactant of Route 6
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1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

Citations

For This Compound
11
Citations
SJ Pyle, V Amarnath, DG Graham… - … of Neuropathology & …, 1992 - academic.oup.com
Exposure to the γ-diketone, 2,5-hexanedione (HD), results in the accumulation of neurofilaments within the distal axon and is associated with acceleration of neurofilament transport …
Number of citations: 32 academic.oup.com
DG Graham, DC Anthony, K Boekelheide… - Toxicology and applied …, 1982 - Elsevier
In the reaction between ethanolamine and 2,5-hexanedione, 1-(2-hydroxyethyl)-2,5-dimethylpyrrole was formed, and the pyrrole was found to autoxidize to form an orange chromophore…
Number of citations: 173 www.sciencedirect.com
G Ichihara, V Amarnath, HL Valentine… - International Archives of …, 2019 - Springer
Objectives Urinary excretion of 2,5-hexanedione is currently used to estimate the exposure levels of hexane occurring to an individual during the previous work shift. However, because …
Number of citations: 7 link.springer.com
S Ye, S Yang, L Ni, W Qiu, Q Xu - … Acta Part A: Molecular and Biomolecular …, 2022 - Elsevier
An in-depth understanding of reaction processes is beneficial to the development and quality control of chemical products. In this work, the mechanism and kinetics of the Paal-Knorr …
Number of citations: 3 www.sciencedirect.com
K Joutsiniemi, P Leppälä… - Rapid communications in …, 1998 - Wiley Online Library
The 70 eV electron ionization mass spectra of fourteen differently N‐substituted 2,5‐dimethylpyrroles were studied. In accord with the aromatic character of the pyrrole ring, all the …
MN Alberti, GC Vougioukalakis… - The Journal of Organic …, 2009 - ACS Publications
Photooxidation of pyrrole adducts 7−10 has been investigated in order to establish a general reaction pattern and mechanism for the formation of the resulting oxygenated products. The …
Number of citations: 44 pubs.acs.org
CL Lanning, KR Wilmarth, MB Abou-Donia - Neurochemical research, 1994 - Springer
2,5-Hexanedione (2,5-HD) induces central-peripheral axonpathy characterized by the accumulation of 10-nm neurofilaments proximal to the nodes of Ranvier and a Wallerian-type …
Number of citations: 9 link.springer.com
X Chen, Z Jiang, PS Spencer - Biomarkers in Diabetes, 2022 - Springer
Diabetes mellitus is commonly associated with a symmetrical, distal sensory or sensorimotor axonal polyneuropathy that develops insidiously and advances in accord with the …
Number of citations: 3 link.springer.com
SJ Pyle - 1992 - search.proquest.com
Exposure to the $\gamma $-diketone 2, 5-hexanedione (HD) or to its analog 3, 4-dimethyl-2, 5-hexanedione (DMHD), results in an axonopathy in the peripheral nervous system. The …
Number of citations: 2 search.proquest.com
L Ni, W Qiu, J Jin, Q Xu, S Ye - Applied Spectroscopy, 2022 - journals.sagepub.com
In-situ Fourier transform infrared (FT-IR) spectroscopy has been recognized as an important technology for online monitoring of chemical reactions. However, analysis of the real-time IR …
Number of citations: 1 journals.sagepub.com

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